4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-3-22-16(20-23(18(22)25)10-11-26-2)14-6-8-21(9-7-14)17(24)19-13-15-5-4-12-27-15/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXCPNYZZMEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Incorporation of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Reactions
The triazolone and carboxamide groups are primary sites for nucleophilic attacks:
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The carboxamide group undergoes hydrolysis under acidic/basic conditions to yield a free amine (piperidine) and carboxylic acid intermediate.
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The 2-methoxyethyl substituent on the triazolone ring demonstrates susceptibility to nucleophilic displacement with thiols, as observed in analogous triazolethione syntheses .
Oxidation and Reduction Reactions
Redox reactions target the triazolone and ethyl/methoxyethyl substituents:
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The ethyl group at position 4 of the triazolone oxidizes to a carboxylic acid under strong oxidizing conditions, a transformation critical for enhancing water solubility in drug analogs.
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Selective reduction of the triazolone ring’s carbonyl group is achievable with borohydrides, though over-reduction to triazolidine requires stricter control .
Cycloaddition and Ring-Opening Reactions
The triazolone core participates in cycloadditions due to its conjugated π-system:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates bicyclic systems, leveraging the triazolone’s electron-deficient nature .
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Ring-opening reactions with amines produce hydrazide derivatives, useful for generating combinatorial libraries .
Electrophilic Substitution on Thiophene
The thiophenemethyl group undergoes electrophilic aromatic substitution:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Sulfonation | H2SO4/SO3, 0–5°C | Sulfonation at thiophene C5 position | |
| Nitration | HNO3/H2SO4, 50°C | Nitro group introduction at thiophene C3/C4 |
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Sulfonation occurs preferentially at the electron-rich C5 position of the thiophene ring, enhancing molecular polarity.
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Nitration under mixed acid conditions produces nitro-thiophene derivatives, which can be further reduced to amino groups for additional functionalization.
Cross-Coupling Reactions
The thiophene and triazole moieties enable metal-catalyzed couplings:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, Ar-B(OH)2, base | Biaryl formation at thiophene C2 position | |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, aryl halide | Introduction of aryl amines to piperidine nitrogen |
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Palladium-catalyzed Suzuki coupling at the thiophene’s C2 position allows for biaryl diversification, a strategy used in optimizing pharmacokinetic profiles.
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Buchwald-Hartwig amination modifies the piperidine carboxamide’s nitrogen, enabling late-stage derivatization.
Key Mechanistic Insights
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Steric effects : The 2-methoxyethyl group on the triazolone imposes steric hindrance, directing electrophiles to the less hindered thiophene ring.
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Electronic effects : The electron-withdrawing triazolone carbonyl deactivates the adjacent triazole nitrogen, limiting its participation in nucleophilic reactions without strong activation .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to the one . For instance, derivatives of triazole compounds have shown significant antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth and proliferation.
Case Study: Triazole Derivatives
A study highlighted the effectiveness of triazole derivatives in inhibiting cell proliferation in human tumor cells. The compounds demonstrated mean GI50 values indicating their potency against several cancer types, suggesting a promising avenue for developing anticancer agents based on the triazole scaffold .
Metabolic Disorders Treatment
The compound may also play a role in treating metabolic disorders such as type 2 diabetes and obesity. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been identified as potential therapeutic agents for these conditions.
Neuroprotective Effects
There is emerging evidence that certain piperidine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. Compounds that modulate neurotransmitter systems or reduce oxidative stress are under investigation.
Research Insights
A patent discusses the use of similar compounds for addressing cognitive decline associated with aging and neurodegenerative diseases. These compounds can enhance cognitive function by targeting specific pathways involved in neuronal health .
Antimicrobial Properties
Compounds featuring triazole rings have been noted for their antimicrobial activities against various pathogens. Research indicates that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria and fungi.
Antimicrobial Case Study
A study focusing on synthesized triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other infectious diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Piperidine Carboxamide Derivatives in Kinase Inhibition
The target compound shares structural motifs with kinase inhibitors:
- Piperidine carboxamide A (): Exhibits ALK inhibition (IC₅₀ = 0.174 µM in enzyme assays). Molecular overlay with the target compound reveals a 3D similarity score of 0.3049, with key overlaps in methoxyphenyl and piperidine regions.
- Jak2 inhibitors (): Substitution of the piperidine carboxamide with a 4-fluorobenzyl group in compound 40 improved hydrogen bonding with Gly993, increasing potency. This highlights the importance of carboxamide substituents in target engagement .
- Calpain inhibitors (): Ketoamide derivatives (e.g., 11j, Ki = 9 nM) demonstrate >100-fold selectivity over cathepsin B. The piperidine carboxamide’s P2 region is critical for binding specificity, suggesting analogous roles in the target compound .
Table 1: Activity Comparison of Piperidine Carboxamide Derivatives
Substituent Effects on Carboxamide Activity
- Thiocarboxamides vs. Carboxamides (): Replacing the carboxamide’s carbonyl with thiocarbonyl (e.g., in herbicidal compounds 4k, 4o) shifts ¹H-NMR peaks (N-H: 7.32–7.24 ppm vs. 6.92–6.44 ppm for carboxamides), altering electronic properties and bioactivity . In anti-inflammatory derivatives, thioamides showed reduced potency compared to carboxamides, emphasizing the carbonyl’s role in hydrogen bonding .
- Methoxyethyl vs. Methyl Groups (): Removing a methyl group and adding a hydroxyl or aminoethyl to the carboxamide (compounds 7 and 8) increased potency 5-fold (IC₅₀ = 153 µM → 81 µM), likely due to enhanced solubility or polar interactions .
Triazole-Containing Analogs
- Triazofenamide (): A pesticidal triazole carboxamide with a 3-methylphenyl group. Unlike the target compound’s thiophene substitution, triazofenamide’s chlorophenyl group confers herbicidal activity, illustrating how aromatic substituents dictate application .
- SCD1 Inhibitors (): Thiadiazole and carboxamide substitutions on triazoles reduced potency, whereas amides preserved activity. This contrasts with the target compound, where the triazole-carboxamide combination is critical for kinase binding .
Pharmacokinetic and Stability Considerations
- Mitofusin Activators (): Carboxamide-based activators require a defined linker and aromatic group. Carbamide variants (e.g., compound 7) exhibit improved plasma stability, a consideration for the target compound’s optimization .
- DPP1 Inhibitors (): AZ1 and AZ2, featuring cyano-substituted piperidine carboxamides, show high potency (IC₅₀ < 100 nM). Their pharmacokinetic profiles underscore the impact of electronegative substituents on enzyme inhibition .
Biological Activity
The compound 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of the biological activity of this compound, supported by relevant data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a triazole ring, a piperidine moiety, and a thiophene group. The presence of these functional groups suggests that the compound may exhibit diverse biological activities through multiple mechanisms of action.
Antibacterial Activity
Research has shown that triazole derivatives can possess significant antibacterial properties. A study highlighted in PMC7999634 indicates that triazoles can effectively inhibit bacterial growth by targeting DNA gyrase and topoisomerases, which are vital for bacterial DNA replication. The antibacterial activity of related compounds has been assessed against various strains including E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values often ranging from 0.12 to 1.95 µg/mL for potent derivatives .
Comparative Antibacterial Efficacy
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivatives | 0.12 - 1.95 | E. coli, S. aureus |
| Ciprofloxacin-Triazole Hybrids | 0.125 - 64 | Various pathogens |
Anticancer Activity
The anticancer potential of triazoles has also been explored extensively. Compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). For instance, certain triazole derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells . This suggests that the structural features inherent in triazole compounds could be optimized for enhanced anticancer activity.
Summary of Anticancer Studies
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT-116 | Triazole Derivative | 6.2 |
| T47D | Triazole Derivative | 27.3 |
The mechanisms through which triazole derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : By targeting DNA gyrase and topoisomerases.
- Induction of Apoptosis : Some studies indicate that triazoles can trigger programmed cell death in cancer cells.
- Anti-inflammatory Effects : Certain derivatives also exhibit anti-inflammatory properties, which may contribute to their therapeutic potential.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that modifications at specific positions on the triazole ring significantly influenced both antibacterial potency and selectivity .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
Optimization involves systematic variation of reaction parameters. For triazolone-piperidine hybrids, key factors include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity for cyclization steps .
- Catalyst use : Acidic or basic catalysts (e.g., HCl, NaHCO₃) improve ring-closure efficiency .
- Temperature control : Reflux conditions (70–80°C) are critical for intermediates like hydrazinecarbothioamides .
- Purification : Recrystallization from ethanol/water mixtures (1:2 v/v) increases purity and yield (e.g., 72.47% for analog 4f) .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
A multi-technique approach is required:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene methylene protons at δ 4.2–4.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms piperidine chair conformation via SHELXL refinement .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR requires systematic modification and biological testing:
- Core modifications : Replace the ethyl group on the triazolone with bulkier substituents (e.g., isopropyl) to assess steric effects .
- Bioisosteric swaps : Substitute the thiophene moiety with furan or pyrrole to evaluate electronic impacts on receptor binding .
- Pharmacophore mapping : Use docking software (e.g., AutoDock) to correlate substituent positions with activity trends .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate electron density maps .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
- Validation : Check R-factor convergence (<0.05) and Ramachandran outliers using Coot .
Advanced: How should conflicting biological activity data be addressed?
Answer:
- Replicate assays : Conduct dose-response curves in triplicate to confirm IC₅₀ values (e.g., antimicrobial activity in ) .
- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence-based ATP assays vs. colony counting) .
- Control standardization : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate inter-lab variability .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water gradients (1:1 to 1:3 v/v) to isolate high-purity crystals (81.55% yield for analog 5a) .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .
Advanced: How can molecular docking predict binding modes with target receptors?
Answer:
- Ligand preparation : Optimize protonation states (e.g., piperidine nitrogen) at physiological pH using OpenBabel .
- Grid generation : Focus on active site residues (e.g., catalytic serine in kinases) with AutoDock Vina .
- Pose validation : Compare docking scores (<-7.0 kcal/mol) with experimental Ki values for reliability .
Advanced: What reaction mechanisms govern the formation of the triazolone ring?
Answer:
- Stepwise cyclization : Hydrazinecarbothioamide intermediates undergo acid-catalyzed dehydration to form the triazolone ring .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., ring closure) .
Advanced: How can Design of Experiments (DoE) optimize synthesis protocols?
Answer:
- Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, solvent ratio) .
- Response surface modeling : Apply central composite designs to maximize yield and minimize side products .
Basic: What stability and storage conditions are recommended?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
